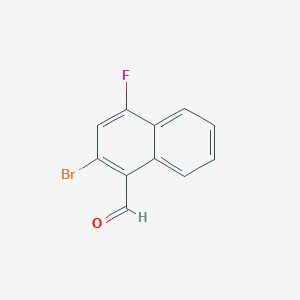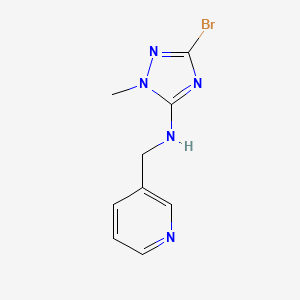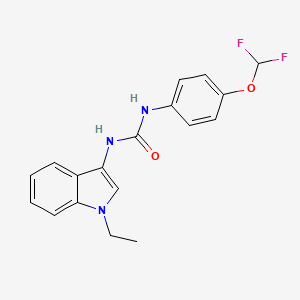
1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as DFIU, is a chemical compound that belongs to the class of urea derivatives. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the inhibition of tubulin polymerization, a process that is essential for cell division. 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules. As a result, the cell cycle is arrested, leading to cell death.
Biochemical and Physiological Effects:
1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been found to inhibit the migration and invasion of cancer cells. Furthermore, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has several advantages for lab experiments. Firstly, the compound is easy to synthesize and purify, making it readily available for research purposes. Additionally, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea exhibits high potency against cancer cells, making it a promising candidate for further drug development. However, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has some limitations as well. The compound is relatively unstable and requires careful handling to prevent degradation. Furthermore, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea. Firstly, further studies are needed to elucidate the precise mechanism of action of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea. Additionally, more research is needed to explore the potential applications of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea in other fields, such as neurobiology and immunology. Furthermore, studies are needed to optimize the synthesis and formulation of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea to improve its stability and solubility. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea as a potential anticancer drug.
In conclusion, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a promising compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound exhibits cytotoxicity against various cancer cell lines, inhibits tubulin polymerization, possesses anti-inflammatory properties, and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea and to explore its potential applications in other fields.
合成法
The synthesis of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the reaction of 4-(difluoromethoxy)aniline with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1H-indole-3-carboxylic acid. The reaction is carried out in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) as solvents. The product is then purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.
科学的研究の応用
1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Furthermore, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-2-23-11-15(14-5-3-4-6-16(14)23)22-18(24)21-12-7-9-13(10-8-12)25-17(19)20/h3-11,17H,2H2,1H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEASRIIEZEKAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

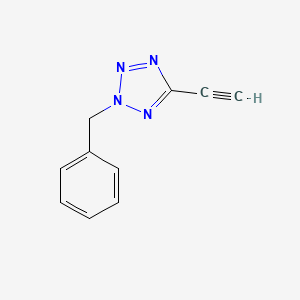
![Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate](/img/structure/B2417508.png)
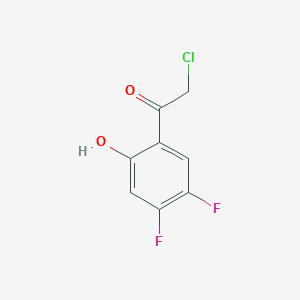

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2417516.png)
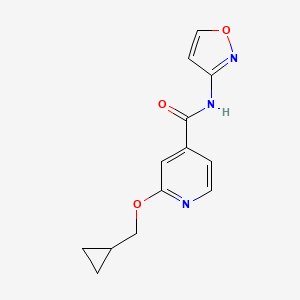
![6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2417520.png)

![ethyl 2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2417523.png)
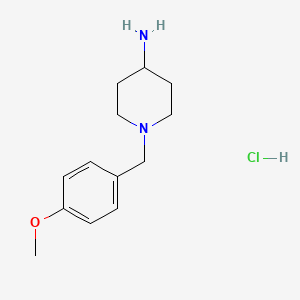
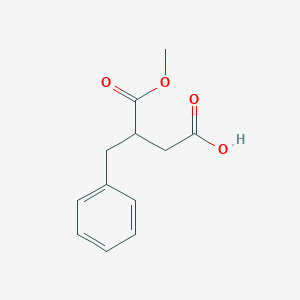
![2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B2417526.png)
